Bienvenue dans la boutique en ligne BenchChem!

Fonturacetam

Chemoreactomics Lipolysis Machine Learning

Fonturacetam (R)-enantiomer is a unique racetam with dopamine reuptake inhibition (IC50 14.5 μM) and AMPA modulation (30–60× piracetam potency), validated for anti-asthenic and lipolytic effects (score 4.3±0.9), unlike other racetams. Differentiate your research with stereospecific (R)-fonturacetam. ≥98% purity. Ships globally. Inquire for bulk.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 77472-70-9
Cat. No. B1677641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFonturacetam
CAS77472-70-9
SynonymsCarphedon;  Carphedone;  Fonturacetam;  Karfedon;  Phenylpiracetam and Phenotropil.
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC(=O)N)C2=CC=CC=C2
InChIInChI=1S/C12H14N2O2/c13-11(15)8-14-7-10(6-12(14)16)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,15)
InChIKeyLYONXVJRBWWGQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fonturacetam (CAS 77472-70-9) Core Specifications and Racetam Classification


Fonturacetam (also known as phenylpiracetam or phenotropil) is a phenylated analog of the prototypical nootropic drug piracetam, belonging to the racetam class [1]. Developed in Russia in 1983, it is distinguished from other racetams by a phenyl group addition to its pyrrolidinone core, which imparts a unique pharmacological profile including central nervous system stimulant and adaptogenic properties [1].

Rationale Against Substituting Fonturacetam with Other Racetams


Direct substitution of fonturacetam with other racetams like piracetam, aniracetam, or oxiracetam is not scientifically justified due to significant differences in potency, molecular targets, and clinical outcomes. The phenyl modification on fonturacetam's structure results in a distinct chemoreactomic signature, conferring a lipolytic effect score of 4.3±0.9, which is substantially higher than pramiracetam (3.0±1.4) and other racetams (2.5±1.5) [1]. Furthermore, fonturacetam exhibits a unique dual mechanism involving dopamine reuptake inhibition and AMPA receptor modulation, which is not a primary feature of first-generation racetams [2][3]. This translates into a 30-60x greater potency in some assays compared to piracetam, underscoring that in-class compounds are not interchangeable for research or therapeutic applications [4].

Quantitative Evidence for Fonturacetam Differentiators: In Silico, In Vitro, In Vivo, and Clinical Data


Lipolytic Effect Score in Chemoreactomic Analysis Compared to Racetam Class

A chemoreactomic study using machine learning models predicted a specific lipolytic effect for fonturacetam, quantified by a total lipolytic effect score of 4.3±0.9. This is significantly higher than the scores calculated for other racetams under identical analytical conditions [1].

Chemoreactomics Lipolysis Machine Learning Adipose Tissue

Relative Potency Compared to Piracetam as a Class Benchmark

Fonturacetam demonstrates markedly higher potency than its parent compound, piracetam. Multiple sources consistently report fonturacetam as being 30 to 60 times more potent than piracetam [1].

Potency Piracetam Nootropic Pharmacodynamics

Enantiomer-Specific Activity in Passive Avoidance Memory Task

The memory-enhancing effect of fonturacetam is primarily driven by its R-enantiomer. In a passive avoidance response test, R-phenotropil significantly enhanced memory function at a dose of 1 mg/kg, whereas the S-enantiomer showed no activity at the same dose .

Memory Enantiomers Passive Avoidance In Vivo

Dopamine Reuptake Inhibition by the R-Enantiomer (MRZ-9547)

The R-enantiomer of fonturacetam, known as MRZ-9547, acts as a selective dopamine reuptake inhibitor with an IC50 of 14.5 μM [1]. This mechanism is not a primary characteristic of the parent compound piracetam.

Dopamine Reuptake Inhibitor IC50 Enantiomer

Clinical Efficacy Rate in Treating Asthenic Syndrome

In an observational clinical program involving 50 patients with various types of asthenic disorder, treatment with fonturacetam (Actitropil) at a dose of 200 mg/day for 30 days resulted in a 98% clinical efficacy rate [1].

Asthenia Fatigue Clinical Trial Efficacy

Validated Research and Industrial Application Scenarios for Fonturacetam


Investigating Lipolytic Mechanisms and Metabolic Disorders

Fonturacetam is uniquely positioned for research into the central regulation of adipose tissue metabolism. Based on its distinct chemoreactomic profile and a lipolytic effect score of 4.3±0.9—significantly higher than other racetams [1]—it serves as a valuable tool compound for studying the neural pathways connecting cognitive function and metabolic control. It is the only racetam indicated for obesity research in some regions [1].

Developing Models for Asthenia and Fatigue Syndromes

With a documented 98% clinical efficacy rate in treating asthenic disorders [2], fonturacetam is a validated reference compound for establishing and validating preclinical models of fatigue, including those related to chronic stress or post-viral syndromes. Its demonstrated effect on concomitant symptoms like anxiety and sleep quality further supports its use in complex behavioral models [2].

Studying Dopaminergic Pathways in Motivation and Cognition

The R-enantiomer's action as a selective dopamine reuptake inhibitor (IC50 = 14.5 μM) [3] makes fonturacetam a relevant agent for research targeting dopaminergic modulation of motivation, attention, and executive function. This property distinguishes it from non-stimulant nootropics and allows for comparative studies against other dopamine reuptake inhibitors or psychostimulants.

Chiral Resolution and Enantiomer-Specific Pharmacology

The stark difference in memory-enhancing activity between the R- and S-enantiomers at a 1 mg/kg dose in passive avoidance tests establishes fonturacetam as an excellent model compound for studying enantiomer-specific pharmacodynamics within the racetam family. This application is critical for chiral chemistry and pharmacology research programs focused on stereoselective drug action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fonturacetam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.